4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline-piperidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoic acid
- 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzylamine
Uniqueness
Compared to similar compounds, 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-4-3-13-28(14-16)21-12-9-17-5-2-6-20(23(17)27-21)31-15-22(29)26-19-10-7-18(8-11-19)24(25)30/h2,5-12,16H,3-4,13-15H2,1H3,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDITTFFWLENAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.